molecular formula C11H10BrNOS B7938810 4-Bromo-2-(3-ethoxyphenyl)thiazole

4-Bromo-2-(3-ethoxyphenyl)thiazole

Cat. No.: B7938810
M. Wt: 284.17 g/mol
InChI Key: SMKKITIYDRIPQI-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-ethoxyphenyl)thiazole is a chemical compound characterized by a bromine atom and an ethoxyphenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-ethoxyphenyl)thiazole typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where the halogen on the thiazole ring is replaced by the ethoxyphenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3-ethoxyphenyl)thiazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different thiazole derivative.

  • Substitution: The ethoxyphenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine oxide derivatives.

  • Reduction Products: Thiazole derivatives without the bromine atom.

  • Substitution Products: New derivatives with different functional groups replacing the ethoxyphenyl group.

Scientific Research Applications

4-Bromo-2-(3-ethoxyphenyl)thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-(3-ethoxyphenyl)thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-2-(3-ethoxyphenyl)thiazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiazole derivatives, such as 2-phenylthiazole and 4-methylthiazole.

  • Uniqueness: The presence of the bromine atom and the ethoxyphenyl group gives this compound distinct chemical and biological properties compared to other thiazoles.

Properties

IUPAC Name

4-bromo-2-(3-ethoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-4-8(6-9)11-13-10(12)7-15-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKITIYDRIPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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